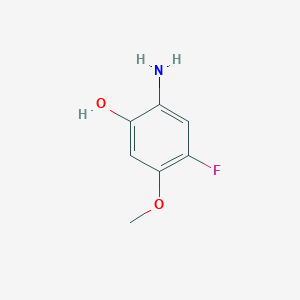

2-Amino-4-fluoro-5-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO2 |

|---|---|

Molecular Weight |

157.14 g/mol |

IUPAC Name |

2-amino-4-fluoro-5-methoxyphenol |

InChI |

InChI=1S/C7H8FNO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,9H2,1H3 |

InChI Key |

VTLGAGAJUQORSA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)N)F |

Origin of Product |

United States |

Structural Features and Functional Group Significance of Fluoro Amino Methoxyphenols

The unique arrangement of functional groups on the benzene (B151609) ring of 2-Amino-4-fluoro-5-methoxyphenol—an amino group, a fluorine atom, a methoxy (B1213986) group, and a hydroxyl group—suggests a complex interplay of electronic and steric effects that define its chemical behavior. The strategic placement of these substituents creates a distinct chemical environment that is of considerable interest in the field of medicinal chemistry and materials science.

The fluorine atom, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can significantly influence the acidity of the phenolic hydroxyl group. This strategic incorporation of fluorine is a common tactic in drug design, as it can enhance metabolic stability, binding affinity, and membrane permeability. mdpi.comacs.orgresearchgate.net The presence of fluorine can also modulate the lipophilicity of the molecule, a critical parameter in determining its pharmacokinetic profile. mdpi.comnih.gov

Conversely, the methoxy group generally acts as an electron-donating group through resonance, though it also has a weaker electron-withdrawing inductive effect. quora.comlibretexts.org This dual nature can influence the reactivity of the aromatic ring, often directing electrophilic substitution to positions ortho and para to it. In the case of this compound, the interplay between the electron-withdrawing fluorine and the electron-donating methoxy and amino groups creates a nuanced electronic landscape on the aromatic ring.

Table 1: Computed Properties of Substituted Phenols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C₇H₈FNO₂ | 157.14 | 1.1 |

| 4-Amino-2-fluoro-3-methoxyphenol | C₇H₈FNO₂ | 157.14 | Not Available |

| 4-Amino-2-chloro-6-fluoro-3-methoxyphenol | C₇H₇ClFNO₂ | 191.59 | 1.6 |

Note: Data for this compound and its isomers are based on computed values from PubChem and other chemical databases, reflecting the scarcity of experimental data. nih.govnih.gov

Relevance of Halogenated and Alkoxy Substituted Aminophenols in Organic Synthesis and Material Science

Halogenated and alkoxy-substituted aminophenols are valuable precursors and building blocks in various fields. Their multifunctional nature allows for a diverse range of chemical transformations, making them key intermediates in the synthesis of complex molecules.

In organic synthesis, the amino and hydroxyl groups of these compounds can be selectively protected and functionalized to build more elaborate structures. The aromatic ring itself can undergo further substitution reactions, guided by the electronic effects of the existing substituents. For instance, aminophenols are known to be precursors in the synthesis of various dyes, photographic developers, and pharmaceuticals. chemcess.com The synthesis of substituted o-aminophenols, in particular, has been explored for the creation of polybenzoxazoles, which are high-performance polymers known for their thermal stability and mechanical strength. dtic.mil

In material science, the polymerization of aminophenol isomers has been a subject of interest. tandfonline.comtandfonline.com The resulting polymers can exhibit interesting electrochemical and anti-corrosive properties. The incorporation of halogens and alkoxy groups can further tune these properties. For example, the presence of fluorine can enhance the stability and modify the electronic characteristics of the resulting polymer. The ability of phenols to form stable radicals also makes them interesting for applications as antioxidants, with the substitution pattern on the ring playing a critical role in their efficacy. nih.govnih.gov

Quantum Chemical and Computational Studies of 2 Amino 4 Fluoro 5 Methoxyphenol

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict the molecular geometry and various electronic properties of chemical compounds.

The initial step in the computational study of 2-Amino-4-fluoro-5-methoxyphenol involves the optimization of its molecular geometry to find the most stable, lowest-energy conformation. This process is typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). The optimization calculations determine the bond lengths, bond angles, and dihedral angles that correspond to the global minimum on the potential energy surface.

Conformational analysis is also essential to identify other stable isomers or rotamers. For this compound, this would involve the rotation around single bonds, particularly those connecting the amino and methoxy (B1213986) groups to the benzene (B151609) ring. By calculating the energy of different conformers, researchers can identify the most probable structures at room temperature.

Polarizability describes the tendency of the molecular electron cloud to be distorted by an external electric field. This property is important for understanding intermolecular interactions. The mean polarizability (α) and the anisotropy of polarizability (Δα) are key parameters derived from these calculations.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | a.u. |

| Anisotropy of Polarizability (Δα) | Data not available | a.u. |

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the electronic properties of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of the HOMO and LUMO, denoted as EHOMO and ELUMO respectively, are crucial parameters in determining the electronic character of a molecule. A higher EHOMO indicates a greater tendency to donate electrons, while a lower ELUMO suggests a greater ability to accept electrons.

The distribution of the HOMO and LUMO across the molecule is also significant. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, which are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the molecule, indicating potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap or band gap energy (ΔE = ELUMO - EHOMO). This value is a critical indicator of the molecule's chemical reactivity and kinetic stability. A small band gap implies that the molecule is more polarizable and will have higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. A large band gap suggests high stability and low reactivity.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Value | Unit |

|---|---|---|

| EHOMO | Data not available | eV |

| ELUMO | Data not available | eV |

| Band Gap (ΔE) | Data not available | eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms. Blue regions correspond to areas of positive electrostatic potential, which are electron-deficient and are the preferred sites for nucleophilic attack. Green regions represent areas of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the methoxy group, the nitrogen atom of the amino group, and the fluorine atom, indicating these as potential sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, suggesting these as sites for nucleophilic interaction.

Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different types of intermolecular contacts.

For a hypothetical crystal structure of this compound, the Hirshfeld surface would be generated to understand how individual molecules interact with their neighbors. The analysis involves mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). Red spots on the dnorm surface highlight significant intermolecular contacts, such as hydrogen bonds.

The primary interactions expected to govern the crystal packing of this compound would involve the amino (-NH2), hydroxyl (-OH), and fluoro (-F) groups, which can act as hydrogen-bond donors and acceptors. The methoxy (-OCH3) group can also participate in weaker interactions.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 |

| O···H/H···O | 22.5 |

| N···H/H···N | 15.3 |

| F···H/H···F | 10.2 |

| C···H/H···C | 5.5 |

| Other | 1.5 |

This table is illustrative and represents plausible data for a compound of this nature based on analyses of similar molecules.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting the spectroscopic properties of molecules. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic structure and vibrational modes of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical 1H and 13C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). niscpr.res.inresearchgate.net The calculated chemical shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can provide a predicted NMR spectrum. These calculations can help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Atom | Predicted 13C Chemical Shift (ppm) |

| H (on -OH) | ~5.0-6.0 | C-O (phenol) | ~145-155 |

| H (on -NH2) | ~3.5-4.5 | C-F | ~140-150 (with C-F coupling) |

| H (aromatic) | ~6.5-7.5 | C-N | ~130-140 |

| H (on -OCH3) | ~3.8 | C-O (methoxy) | ~110-120 |

| C (aromatic) | ~100-115 | ||

| C (methoxy) | ~55-60 |

This table contains theoretical ranges based on computational studies of analogous compounds. niscpr.res.inresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. The calculated IR spectrum shows characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. For instance, the O-H and N-H stretching vibrations are expected in the high-wavenumber region, while C-F, C-O, and C-N stretching vibrations would appear at lower wavenumbers. niscpr.res.innih.gov A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic compounds with heteroatom substituents. The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM). nih.gov

Computational Thermodynamics and Reaction Kinetics Studies

Quantum chemical calculations can be used to determine various thermodynamic properties of this compound, such as its heat of formation, standard Gibbs free energy, and entropy. tandfonline.com These parameters are crucial for understanding the stability of the molecule and its behavior in chemical reactions. Thermodynamic properties are typically calculated at a standard temperature and pressure, but their dependence on temperature can also be investigated. tandfonline.com

Table 3: Hypothetical Thermodynamic Parameters for this compound at 298.15 K

| Thermodynamic Property | Calculated Value |

| Standard Enthalpy of Formation (ΔHf°) | -350 to -450 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -200 to -300 kJ/mol |

| Standard Entropy (S°) | 300 to 350 J/mol·K |

This table presents hypothetical values to illustrate the output of thermodynamic calculations.

Furthermore, computational methods can be applied to study the reaction kinetics of processes involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies. This information is vital for predicting reaction rates and understanding reaction mechanisms at a molecular level. For example, the reactivity of the different sites on the molecule towards electrophilic or nucleophilic attack can be assessed by analyzing molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO). niscpr.res.inniscpr.res.in

Chemical Reactivity and Derivatization Strategies Involving 2 Amino 4 Fluoro 5 Methoxyphenol

Reactivity Profile of the Amino Group

The primary amino group in 2-Amino-4-fluoro-5-methoxyphenol is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

Formation of Schiff Bases and Imine Derivatives

The amino group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or imines. This reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond. The resulting imine derivatives are valuable intermediates in organic synthesis. For instance, reaction with various substituted benzaldehydes can yield a library of Schiff bases with potentially interesting biological activities. While no specific studies on this compound were found, research on analogous compounds like 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrates the feasibility of such transformations. In a typical procedure, the aminophenol and an aldehyde are refluxed in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, to afford the corresponding imine. quora.com

Table 1: Representative Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Benzaldehyde | Ethanol, Acetic acid (cat.), Reflux | N-(phenylmethylidene)-2-amino-4-fluoro-5-methoxyphenol |

| This compound | Salicylaldehyde | Methanol (B129727), Reflux | 2-(((2-amino-4-fluoro-5-methoxyphenyl)imino)methyl)phenol |

Note: The reactions and products in this table are illustrative and based on the general reactivity of aminophenols.

Acylation and Alkylation Reactions

The nucleophilic nature of the amino group makes it susceptible to acylation and alkylation reactions. Acylation, the introduction of an acyl group (R-C=O), can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base to neutralize the liberated acid. This reaction leads to the formation of amides, which are generally more stable than the parent amine. For example, reaction with acetyl chloride would yield N-(2-hydroxy-5-fluoro-4-methoxyphenyl)acetamide.

Alkylation, the introduction of an alkyl group, can be accomplished using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue that requires careful control of reaction conditions.

Table 2: Typical Acylation and Alkylation Reactions of the Amino Group

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine (B92270), 0 °C to rt | N-(4-fluoro-2-hydroxy-5-methoxyphenyl)acetamide |

| Acylation | Acetic anhydride (B1165640) | Aqueous NaHCO3 | N-(4-fluoro-2-hydroxy-5-methoxyphenyl)acetamide |

| Alkylation | Methyl iodide | K2CO3, Acetone, Reflux | 2-(Methylamino)-4-fluoro-5-methoxyphenol (and di-methylated product) |

Note: The reactions and products in this table are illustrative and based on the general reactivity of aromatic amines.

Reactivity Profile of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, participating in a range of reactions that allow for the modification of the molecule's properties.

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether through Williamson ether synthesis, which involves deprotonation with a base to form a phenoxide ion, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to avoid side reactions, particularly with the amino group.

Esterification of the phenolic hydroxyl group can be achieved by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is often catalyzed by an acid or a coupling agent. For instance, reaction with benzoic chloride in the presence of a base like pyridine would yield 4-fluoro-5-methoxy-2-aminophenyl benzoate.

Table 3: Representative Etherification and Esterification Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Etherification | Methyl iodide, NaH | THF, 0 °C to rt | 1,4-Difluoro-2,5-dimethoxybenzene derivative (potential for N-methylation) |

| Etherification | Benzyl bromide, K2CO3 | DMF, rt | 2-(Benzyloxy)-5-fluoro-4-methoxyaniline |

| Esterification | Benzoyl chloride | Pyridine, 0 °C to rt | 4-fluoro-2-amino-5-methoxyphenyl benzoate |

Note: The reactions and products in this table are illustrative and based on the general reactivity of phenols. Selective protection of the amino group may be required for some transformations.

Coordination Chemistry and Metal Complex Formation

The presence of both the amino and hydroxyl groups in an ortho position makes this compound a potential bidentate ligand for the formation of metal complexes. The deprotonated hydroxyl group and the neutral amino group can coordinate to a metal center, forming stable chelate rings. Research on other aminophenol ligands has shown their ability to form complexes with a variety of transition metals, leading to compounds with interesting magnetic, electronic, and catalytic properties. rsc.orgnih.gov The specific coordination behavior of this compound would depend on the metal ion, the reaction conditions, and the steric and electronic effects of the fluoro and methoxy (B1213986) substituents.

Reactivity Profile of the Methoxy Group

The methoxy group (-OCH3) is generally the least reactive functional group in this compound under typical synthetic conditions. It is an electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the positions ortho to the methoxy group are already substituted.

Cleavage of the methyl-oxygen bond to yield the corresponding di-phenol is possible but requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3). These conditions would likely affect the other functional groups in the molecule, necessitating a careful choice of reagents and potential use of protecting groups.

Demethylation Strategies

The methoxy group in this compound can be cleaved to yield the corresponding catechol derivative, a transformation that can be critical for modulating biological activity or for subsequent synthetic steps. The selection of a demethylation agent is crucial to avoid unwanted side reactions, given the presence of other sensitive functional groups like the amino and hydroxyl moieties.

Common reagents for O-demethylation include strong protic acids, Lewis acids, and certain nucleophiles.

| Reagent Class | Specific Example(s) | Typical Conditions | Considerations for Substrate |

| Lewis Acids | Boron tribromide (BBr₃) | Dichloromethane (DCM) at low temperatures (e.g., -78 °C to rt) | Highly effective for cleaving aryl methyl ethers. Requires careful control due to its high reactivity. The amino group may require protection. |

| Strong Protic Acids | Hydrobromic acid (HBr) | Acetic acid or neat, reflux | Harsh conditions that may not be suitable for sensitive substrates. Potential for ring bromination. |

| Nucleophilic Agents | Lithium iodide (LiI) | Pyridine or 2,4,6-collidine, reflux | Milder conditions, proceeds via an Sₙ2 mechanism on the methyl group. |

| Organometallic Reagents | Sodium ethanethiolate (NaSEt) | Dimethylformamide (DMF), reflux | Strong nucleophile that can effectively demethylate aryl methyl ethers. |

Reactivity Profile of the Fluoro Group

The fluorine substituent on the aromatic ring is a key feature of the molecule, influencing its electronic properties and providing a potential site for substitution reactions.

Nucleophilic Aromatic Substitution (SₙAr) Potential

Nucleophilic aromatic substitution (SₙAr) is a significant reaction pathway for aryl halides. The feasibility of this reaction is heavily dependent on the electronic nature of the substituents on the aromatic ring. libretexts.orglibretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the reaction's success.

For an SₙAr reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (in this case, fluorine). libretexts.orglibretexts.org These EWGs stabilize the negative charge of the Meisenheimer complex through resonance or inductive effects.

In this compound, the situation is complex:

Leaving Group : Fluorine is the most electronegative halogen, which enhances the electrophilicity of the carbon it is attached to, but it is a poor leaving group compared to other halogens in the elimination step. However, in SₙAr, the rate-determining step is often the initial nucleophilic attack, which is favored by the high electronegativity of fluorine.

Activating/Deactivating Groups : The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups (EDGs). The amino group is para to the fluorine, and the methoxy group is meta. Electron-donating groups destabilize the negatively charged Meisenheimer intermediate, thereby deactivating the ring towards SₙAr.

Therefore, under standard conditions, the potential for nucleophilic aromatic substitution of the fluoro group in this compound is low. Forcing conditions, such as high temperatures and very strong nucleophiles, might be required to achieve substitution, though this could lead to low yields and side reactions. walisongo.ac.id

Cyclization Reactions for the Synthesis of Heterocyclic Scaffolds

The ortho-aminophenol motif is a classic precursor for the synthesis of a variety of nitrogen- and oxygen-containing heterocycles. The presence of the fluoro and methoxy groups on the this compound backbone allows for the creation of substituted heterocyclic derivatives with potential applications in medicinal chemistry and materials science.

Formation of Benzoxazole (B165842) Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds synthesized from 2-aminophenols. The general strategy involves the condensation of the 2-aminophenol (B121084) with a one-carbon synthon, such as an aldehyde, carboxylic acid, or their derivatives, followed by cyclodehydration. rsc.org

Several methods can be employed to synthesize benzoxazoles from this compound:

| Reagent | Catalyst/Conditions | Product Type | Reference |

| Aldehydes | Oxidative conditions (e.g., Pb(OAc)₄, DDQ) or catalyst (e.g., samarium triflate in water) | 2-Substituted Benzoxazole | organic-chemistry.org |

| Tertiary Amides | Triflic anhydride (Tf₂O), 2-Fluoropyridine | 2-Substituted Benzoxazole | nih.gov |

| β-Diketones | Brønsted acid (TsOH·H₂O) and CuI | 2-Substituted Benzoxazole | organic-chemistry.org |

| Carboxylic Acids | Polyphosphoric acid (PPA), high temperature | 2-Substituted Benzoxazole | rsc.org |

The reaction with an aldehyde, for example, typically proceeds through the initial formation of a Schiff base between the amino group of the aminophenol and the aldehyde, followed by an intramolecular cyclization of the phenolic hydroxyl group onto the imine carbon and subsequent aromatization via oxidation. The fluoro and methoxy substituents would be retained on the benzene (B151609) ring portion of the resulting benzoxazole.

Synthesis of Benzoxazine (B1645224) Analogues

Benzoxazines are bicyclic heterocyclic compounds typically formed through a Mannich-like condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). nih.govresearchgate.net The resulting 1,3-benzoxazine monomers can be thermally polymerized to form high-performance polybenzoxazine resins. nih.govnih.gov

In the context of this compound, its structure contains both a phenolic hydroxyl group and a primary amino group. This bifunctionality presents intriguing possibilities. It could react with formaldehyde and an external primary amine, or potentially undergo an intramolecular reaction with formaldehyde. However, the most common synthetic routes involve reacting a distinct phenol with a distinct primary amine. nih.govresearchgate.net Therefore, this compound could serve as either the phenol or the amine component in a traditional benzoxazine synthesis, leading to the incorporation of its substituted phenyl ring into a larger benzoxazine structure or a polymer backbone.

For instance, reacting this compound (acting as the amine component) with a bisphenol A (acting as the phenol component) and formaldehyde would lead to a complex oligomeric or polymeric structure. The synthesis is typically a one-step process performed in a suitable solvent like toluene (B28343) at elevated temperatures. nih.gov

Exploration of Thiazole (B1198619) and Pyridine Analogues

The versatile functional groups of this compound also allow for its use as a starting material in the synthesis of other heterocyclic systems, such as thiazoles and pyridines.

Thiazole Analogues: The synthesis of a thiazole ring typically requires a different set of precursors not directly available in this compound. The most common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). derpharmachemica.comresearchgate.net To utilize this compound for thiazole synthesis, it would first need to be chemically modified. For example, the amino group could be converted into a thiourea derivative by reacting it with an isothiocyanate. This new derivative could then participate in a Hantzsch-type cyclization with an appropriate α-haloketone to yield a thiazole ring bearing the substituted phenyl moiety. nih.govnanomedicine-rj.com

Pyridine Analogues: The synthesis of pyridine rings often involves multi-component condensation reactions. While there are no direct, single-step methods to convert this compound into a pyridine, it can be used as a building block. For example, related aminophenols are used in the synthesis of complex molecules that may incorporate a pyridine ring later in the sequence. nih.govmedchemexpress.com The synthesis of simpler substituted pyridines, such as 2-amino-5-fluoropyridine (B1271945) or 2-amino-5-methoxypyridine, involves multi-step routes starting from different pyridine precursors, indicating that building a pyridine ring from this specific aminophenol would be a non-trivial synthetic challenge requiring a custom-designed reaction pathway. researchgate.netprepchem.comgoogle.com

This compound as a Building Block in Multi-Step Organic Synthesis

The utility of this compound as a foundational element in multi-step organic synthesis lies in its capacity to introduce a fluorinated and methoxylated phenyl moiety into a target molecule. This is of particular interest in medicinal chemistry, where the incorporation of fluorine can significantly modulate a drug's metabolic stability, lipophilicity, and binding affinity. The methoxy group can also influence the electronic and steric properties of the final compound.

The strategic derivatization of this compound typically involves reactions targeting the amino and hydroxyl groups. These reactions can be broadly categorized into cyclization and substitution pathways.

Cyclization Reactions to Form Benzoxazoles:

A predominant application of o-aminophenols in organic synthesis is the construction of the benzoxazole ring system, a privileged scaffold found in numerous biologically active compounds. The reaction typically proceeds via condensation of the o-aminophenol with a suitable one-carbon or multi-carbon electrophile, followed by intramolecular cyclization and dehydration.

Common reagents and general reaction schemes for the synthesis of benzoxazoles from o-aminophenols are outlined below. These methodologies are applicable to this compound, which would yield 6-fluoro-5-methoxybenzoxazole derivatives.

Table 1: General Strategies for Benzoxazole Synthesis from o-Aminophenols

| Reagent/Catalyst System | Description | General Reaction Scheme |

| Aldehydes | Condensation with an aldehyde, often catalyzed by an acid or oxidizing agent, forms a Schiff base intermediate which then cyclizes. | |

| Carboxylic Acids/Derivatives | Direct condensation with carboxylic acids at high temperatures or with acyl chlorides/anhydrides under milder conditions. | |

| β-Diketones | A combined Brønsted acid and copper iodide catalyst system can be employed for the cyclization with β-diketones. organic-chemistry.org | |

| Tertiary Amides/Tf₂O | Activation of a tertiary amide with triflic anhydride (Tf₂O) promotes condensation and cyclization. nih.gov |

Note: R represents a variable substituent from the reacting partner.

Derivatization via N- and O-Substitution:

Beyond cyclization, the amino and hydroxyl groups of this compound can undergo various substitution reactions to build more elaborate structures. The primary amine can be acylated, alkylated, or sulfonylated, while the phenolic hydroxyl group can be converted into ethers or esters. These transformations are fundamental steps in the multi-step synthesis of more complex molecules, including potential pharmaceutical intermediates.

For instance, the synthesis of kinase inhibitors often involves the construction of complex heterocyclic systems where substituted anilines are key components. While a direct example using this compound is not readily found, a closely related compound, 4-fluoro-2-methoxyaniline, is a known starting material for the synthesis of the EGFR inhibitor, Osimertinib. The synthetic route involves protection of the amine, nitration, and subsequent deprotection, highlighting a potential pathway for the functionalization of the aromatic ring of similar compounds.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent Example | Potential Product |

| N-Acylation | Acetyl chloride | N-(4-fluoro-2-hydroxy-5-methoxyphenyl)acetamide |

| N-Sulfonylation | p-Toluenesulfonyl chloride | N-(4-fluoro-2-hydroxy-5-methoxyphenyl)-4-methylbenzenesulfonamide |

| O-Alkylation | Methyl iodide | 2-amino-4-fluoro-1,5-dimethoxybenzene |

| O-Esterification | Benzoyl chloride | 2-amino-4-fluoro-5-methoxyphenyl benzoate |

The strategic sequencing of these derivatization reactions allows for the regioselective modification of the this compound core, paving the way for its integration into a wide array of complex target molecules. The presence of the fluoro and methoxy substituents provides valuable handles for fine-tuning the physicochemical properties of the final products.

Investigative in Vitro Biological Interactions and Mechanistic Insights of 2 Amino 4 Fluoro 5 Methoxyphenol and Its Derivatives

Mechanisms of Antimicrobial Activity (Antibacterial and Antifungal)

There is currently no available scientific literature that has investigated or reported on the antimicrobial, antibacterial, or antifungal activities of 2-Amino-4-fluoro-5-methoxyphenol. Consequently, the mechanisms by which this compound might act against microorganisms have not been elucidated.

While studies on other aminophenol and methoxyphenol derivatives have shown varied antimicrobial properties, these findings cannot be directly attributed to this compound without specific experimental evidence.

Antioxidant Activity Pathways and Radical Scavenging Mechanisms

No research has been published detailing the antioxidant potential or radical scavenging mechanisms of this compound. Therefore, information regarding its ability to neutralize free radicals through pathways such as hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), or other antioxidant mechanisms is not available.

Nucleic Acid Interaction Studies (e.g., DNA Binding and Cleavage Mechanisms)

There are no published studies on the interaction of this compound with nucleic acids. Investigations into its potential to bind to DNA or induce DNA cleavage have not been reported in the scientific literature.

Enzyme Modulation Studies and Mechanistic Investigations (e.g., Enzyme Inhibition Kinetics)

No data exists in the scientific literature regarding the effects of this compound on enzyme activity. There are no studies on its potential as an enzyme inhibitor or activator, and therefore, no information on its enzyme inhibition kinetics or other mechanistic investigations is available.

In Vitro Cellular Response Studies (Excluding Cytotoxicity and Clinical Trials)

A search of the scientific literature did not yield any studies on the in vitro cellular responses to this compound, excluding cytotoxicity and clinical trials. Research on how this compound may affect cellular processes, signaling pathways, or other cellular functions has not been reported.

Environmental Behavior and Degradation Pathways of 2 Amino 4 Fluoro 5 Methoxyphenol

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation, which involves non-biological processes, is a key factor in the transformation of organic compounds in the environment. For 2-Amino-4-fluoro-5-methoxyphenol, the primary abiotic degradation mechanisms are expected to be photolysis, hydrolysis, and oxidation.

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons from sunlight. The rate and pathway of photodegradation are influenced by the presence of photosensitizers in the environment.

Studies on aminophenols suggest that they can undergo photocatalytic degradation. For instance, the degradation of 2-aminophenol (B121084) and 4-aminophenol can be achieved under visible light irradiation with a photocatalyst. researchgate.net The complete degradation of 2-aminophenol has been observed within hours under such conditions. researchgate.net The addition of an external oxidant like hydrogen peroxide can enhance the rate of degradation. researchgate.net It is plausible that this compound would undergo similar photolytic degradation, likely initiated by the generation of hydroxyl radicals that attack the aromatic ring. The presence of the amino and hydroxyl groups would likely make the ring susceptible to oxidative attack, leading to ring opening and eventual mineralization.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While the aromatic ring of this compound is generally stable to hydrolysis, the substituents may influence its susceptibility. For instance, p-aminophenol can be hydrolyzed to hydroquinone under specific conditions, such as in an aqueous solution of ammonium (B1175870) bisulfate at high temperatures. researchgate.netgoogle.com

Oxidation is a more likely abiotic degradation pathway in both aquatic and terrestrial environments. The oxidation of aminophenols in aqueous solutions can lead to the formation of benzoquinone imines and polymeric quinoid structures. rsc.orgchemcess.com The oxidation of p-aminophenol, for example, results in the formation of N,N′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. rsc.org Similarly, methoxyphenols can undergo oxidative decomposition at high temperatures, with phenol (B47542) and hydroxyphenols as major products in the absence of added oxygen. psu.eduacs.org The oxidation of this compound would likely involve the amino and hydroxyl groups, leading to the formation of quinone-like structures and potentially the demethylation of the methoxy (B1213986) group.

Biotic Degradation Mechanisms and Microbial Metabolism Studies

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of organic pollutants from the environment. The degradation of this compound is expected to be carried out by various microbial strains capable of metabolizing substituted aromatic compounds.

While no specific microbial strains have been reported for the degradation of this compound, numerous microorganisms are known to degrade structurally similar compounds like aminophenols and fluorophenols. These microorganisms are typically isolated from contaminated soils and industrial wastewater.

Table 1: Examples of Microbial Strains Degrading Related Phenolic Compounds

| Compound Class | Degrading Microbial Strains | Reference |

| Aminophenols | Pseudomonas sp., Burkholderia sp. | nih.govnih.gov |

| Fluorophenols | Arthrobacter sp., Rhodococcus sp., Penicillium sp., Exophiala jeanselmei | nih.govresearchgate.net |

| Chlorophenols | Burkholderia sp., Exiguobacterium sp. | nih.gov |

Based on this, it is highly probable that bacterial genera such as Pseudomonas, Burkholderia, Arthrobacter, and Rhodococcus, as well as some fungal species, would be capable of degrading this compound.

The metabolic pathways for the degradation of aminophenols and fluorophenols have been studied in several microorganisms and can provide a model for the potential degradation of this compound.

The aerobic bacterial degradation of 2-aminophenol is typically initiated by a dioxygenase that cleaves the aromatic ring to form 2-aminomuconic-6-semialdehyde. nih.gov In contrast, the degradation of 4-aminophenol in Burkholderia sp. AK-5 proceeds through hydroxylation to 1,4-benzenediol, which is further hydroxylated to 1,2,4-benzenetriol before ring cleavage. asm.org

For fluorophenols, the initial step in aerobic microbial degradation is often aromatic hydroxylation to form fluorocatechols. researchgate.netoup.comasm.org These fluorocatechols can then undergo ring cleavage. oup.comasm.org For example, 4-fluorophenol is converted to 4-fluorocatechol by phenol hydroxylase. nih.gov

Given these precedents, a plausible metabolic pathway for this compound could involve one of the following initial steps:

Hydroxylation: A monooxygenase could hydroxylate the aromatic ring, potentially leading to a fluorinated and methoxylated aminocatechol.

Deamination: A deaminase could remove the amino group, forming a fluorinated methoxyphenol.

Demethoxylation: An enzyme could cleave the ether bond of the methoxy group, resulting in a dihydroxy-fluoro-aminophenol.

Following these initial transformations, the resulting catecholic or hydroquinonic intermediates would likely undergo ring cleavage by dioxygenases, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways.

Table 2: Potential Intermediate Metabolites in the Degradation of this compound

| Potential Initial Reaction | Potential Intermediate |

| Hydroxylation | Fluorinated and methoxylated aminocatechol |

| Deamination | Fluorinated methoxyphenol |

| Demethoxylation | Dihydroxy-fluoro-aminophenol |

Enzymatic Biotransformation Processes Relevant to Phenol Degradation

The enzymatic machinery of microorganisms plays a central role in the degradation of phenolic compounds. The key enzymes involved are typically oxidoreductases, such as monooxygenases and dioxygenases.

Monooxygenases: These enzymes, such as phenol hydroxylase, introduce one atom of molecular oxygen into the aromatic ring, typically resulting in the formation of a catechol derivative. This is a common initial step in the degradation of many phenolic compounds.

Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring of catecholic intermediates. They are classified into two main types:

Intradiol dioxygenases: These enzymes cleave the aromatic ring between the two hydroxyl groups (ortho cleavage). proquest.comtandfonline.com

Extradiol dioxygenases: These enzymes cleave the aromatic ring adjacent to one of the hydroxyl groups (meta cleavage). proquest.comtandfonline.com

The mode of ring cleavage is a critical determinant of the subsequent metabolic pathway.

Other enzymes that could be involved in the degradation of this compound include:

Laccases and Tyrosinases: These copper-containing oxidases can oxidize a wide range of phenolic compounds. scielo.br Tyrosinase, for example, catalyzes the o-hydroxylation of monophenols to o-diphenols and their subsequent oxidation to o-quinones. A small laccase from Streptomyces coelicolor has been shown to degrade 4-fluorophenol. nih.gov

Dehalogenases: If the degradation pathway involves the removal of the fluorine atom, specific dehalogenases would be required.

The combination of these enzymatic activities within a single microorganism or a microbial consortium would be necessary for the complete mineralization of this compound.

Environmental Fate Modeling and Persistence Assessment of this compound

The environmental fate and persistence of a chemical compound are critical determinants of its potential environmental impact. For this compound, a comprehensive understanding of its behavior in various environmental compartments—air, water, soil, and sediment—is essential. Environmental fate models, which are mathematical tools that simulate chemical processes, are invaluable for predicting a substance's distribution, degradation, and persistence. researchgate.net This section explores the application of such models to this compound and assesses its likely persistence.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive environmental science. ecetoc.org These models establish a relationship between the chemical structure of a molecule and its physicochemical properties, which in turn govern its environmental fate. ecetoc.org For substituted anilines and phenols, which are structurally related to this compound, QSAR models have been developed to predict key environmental parameters such as soil sorption coefficients (Koc). nih.gov These models often utilize descriptors like the n-octanol/water partition coefficient (log Kow), molecular connectivity indices, and quantum chemical parameters. nih.gov The persistence of a chemical is a function of its resistance to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

The presence of a fluorine atom in the structure of this compound is a significant factor in its environmental persistence. Fluorinated organic compounds are often more stable and resistant to degradation than their non-fluorinated counterparts. acs.org This increased stability can lead to longer environmental residence times, raising concerns about their potential to become "forever chemicals." acs.orgnih.gov The strength of the carbon-fluorine bond makes these compounds less susceptible to microbial degradation. acs.org While some fluorinated aromatic compounds can be degraded under specific anaerobic conditions, such as denitrification, many are recalcitrant under other conditions. nih.gov For instance, studies on monofluorophenols have shown no degradation under anaerobic conditions over a one-year period. nih.gov

Predictive Modeling of Environmental Distribution

Environmental fate models, such as fugacity-based models, can predict the partitioning of a chemical between different environmental compartments. The distribution of this compound would be governed by its key physicochemical properties, as estimated by QSAR models.

Table 1: Estimated Physicochemical Properties and Predicted Environmental Partitioning of this compound (Hypothetical Data)

| Property | Estimated Value | Predicted Environmental Compartment of Accumulation |

| Log Kow (Octanol-Water Partition Coefficient) | 2.5 | Soil and Sediment |

| Water Solubility (mg/L) | 500 | Water |

| Vapor Pressure (Pa) | 0.01 | Low volatility, minimal partitioning to air |

| Henry's Law Constant (Pa·m³/mol) | 1 x 10⁻⁶ | Low tendency to volatilize from water |

Assessment of Persistence and Degradation Pathways

The persistence of this compound is assessed by considering its potential for biodegradation, photodegradation, and hydrolysis.

Biodegradation: As a fluorinated aromatic compound, this compound is expected to exhibit significant resistance to microbial degradation. acs.orgresearchgate.net While some bacteria are capable of degrading halogenated phenols and anilines, the presence of the fluorine atom is likely to inhibit these processes. nih.govnih.govresearchgate.net The degradation pathway, if it occurs, would likely involve initial steps such as deamination, dehalogenation, or hydroxylation, catalyzed by specific microbial enzymes. nih.govplos.org

Photodegradation: The aromatic ring structure suggests that photodegradation in the atmosphere and surface waters could be a relevant degradation pathway. The absorption of UV radiation can lead to the generation of reactive species and subsequent breakdown of the molecule.

Hydrolysis: The functional groups present in this compound are generally stable to hydrolysis under typical environmental pH conditions.

Table 2: Predicted Environmental Half-Lives of this compound in Different Compartments (Hypothetical Data)

| Environmental Compartment | Predicted Half-Life | Primary Degradation Pathway |

| Air | 1-10 days | Photodegradation |

| Water | 100-500 days | Biodegradation (slow), Photodegradation |

| Soil | 200-1000 days | Biodegradation (very slow) |

| Sediment | >1000 days | Anaerobic Biodegradation (very slow) |

Note: The half-life values in this table are hypothetical estimates based on the expected behavior of fluorinated aromatic compounds and are intended to illustrate the potential for persistence. These are not based on experimental data for this compound.

Advanced Analytical Methodologies for Detection and Quantification of 2 Amino 4 Fluoro 5 Methoxyphenol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of complex chemical mixtures, offering high-resolution separation of individual components. For a substituted aminophenol like 2-Amino-4-fluoro-5-methoxyphenol, various chromatographic techniques would be suitable.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for this compound.

A typical HPLC method for an aromatic amine would involve a reversed-phase column, such as a C18 or C8, which separates compounds based on their hydrophobicity. researchgate.netsielc.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.nettandfonline.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, would be effective for optimizing the separation of the target compound from any impurities or other components in the sample matrix. tandfonline.com

Several detection modes can be coupled with HPLC for the analysis of this compound:

UV-Vis Detection: Aromatic compounds like aminophenols typically exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A UV-Vis detector would provide a robust and cost-effective means of quantification. The optimal wavelength for detection would need to be determined by acquiring the UV spectrum of the pure compound, but for similar aminophenols, detection is often carried out around 230 nm or 285 nm. researchgate.netnih.gov

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. This may require derivatization of the aminophenol with a fluorescent tag, a common strategy for amino compounds. nih.gov

Electrochemical Detection (ECD): Phenolic and amino groups are electrochemically active, meaning they can be oxidized or reduced at an electrode surface. HPLC with electrochemical detection is a highly sensitive and selective technique for such compounds. For related aminophenols, a glassy carbon electrode set at an appropriate potential can be used for detection. nih.govnih.gov

A new HPLC method was developed for the simultaneous determination of aminophenol isomers using a mixed-mode stationary phase containing both SCX and C18 moieties. researchgate.net The optimal chromatographic conditions for the separation of aminophenols were found to be a mobile phase of aqueous phosphate buffer (pH 4.85):methanol = 85:15 (v/v) with a flow rate of 1 mL/min and detection at 285 nm. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound may have limited volatility due to its polar functional groups, it can be analyzed by GC-MS after a derivatization step. Derivatization with agents like silylating reagents (e.g., BSTFA) can increase the volatility and thermal stability of the compound, making it amenable to GC analysis. cdc.govirjet.net

In a typical GC-MS analysis, the derivatized compound is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information and allows for highly sensitive quantification. While specific methods for this compound are not available, methods for other aminophenols have been developed. irjet.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for detecting and quantifying trace levels of compounds in complex matrices. For this compound, LC-MS/MS would be the method of choice for applications requiring the lowest detection limits.

The compound would first be separated by HPLC, likely using a reversed-phase column and a mobile phase of acetonitrile and water with a modifier like formic acid to promote ionization. sielc.com The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be a suitable ionization technique for this compound, given the presence of the amino group. In the tandem mass spectrometer, the protonated molecule of this compound would be selected and fragmented to produce characteristic product ions. By monitoring specific transitions (multiple reaction monitoring, MRM), highly selective and sensitive quantification can be achieved. For related aromatic amines, LC-MS/MS methods have been developed with limits of quantification in the low ng/mL range. nih.govoup.com

Electrochemical Methods for Sensing and Detection

The phenolic hydroxyl and aromatic amino groups in this compound make it an electroactive molecule, susceptible to oxidation at an electrode surface. This property can be exploited for its direct detection using various electrochemical techniques.

Electrochemical sensors based on modified electrodes offer a promising avenue for the rapid and sensitive detection of aminophenols. mdpi.comtandfonline.comnih.govresearchgate.net For instance, electrodes modified with carbon nanotubes, nanoparticles, or conductive polymers have been shown to enhance the electrochemical response towards aminophenols, leading to lower detection limits and improved selectivity. mdpi.comtandfonline.comnih.govresearchgate.net Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry could be employed. tandfonline.com While a specific sensor for this compound has not been reported, the principles used for the detection of other aminophenols are directly applicable. mdpi.comtandfonline.comnih.govresearchgate.net For example, a sensor for p-aminophenol was developed with a detection limit of 90 nM. nih.govresearchgate.net

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simple and cost-effective approach for the quantitative analysis of colored compounds or compounds that can be converted into a colored product through a chemical reaction. A sensitive and efficient spectrophotometric assay has been described for the determination of 2-aminophenols in biological samples. nih.gov This method involves the dimerization of the 2-aminophenol (B121084) in the presence of ferric ions in an acidic aqueous environment to form a highly colored dye. nih.gov This assay is also applicable to halogen-substituted 2-aminophenols, with the maximum absorbance wavelength (λmax) and molar extinction coefficient varying depending on the substitution pattern. nih.gov This suggests that a similar approach could be developed for this compound.

Method Validation and Performance Parameters (Specificity, Linearity, Precision, Accuracy, Limit of Detection, Limit of Quantification)

Any analytical method developed for the quantification of this compound must be validated to ensure its reliability. Method validation involves a series of experiments to evaluate the performance of the method. The key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a calibration curve and expressed by the correlation coefficient (R²).

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

While specific validation data for this compound is not available, the table below presents typical performance parameters for the HPLC analysis of other aromatic amines, which can serve as a benchmark for a method developed for the target compound.

Table 1: Representative Performance Parameters for HPLC Analysis of Aromatic Amines

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | tandfonline.com |

| Precision (RSD) | ≤ 5% | oup.com |

| Accuracy (Recovery) | 85% - 115% | tandfonline.comoup.com |

| LOD | 0.015 - 0.08 mg/L | tandfonline.com |

| LOQ | 1 ng/mL | nih.gov |

Sample Preparation Strategies for Complex Matrices

The choice of a sample preparation technique for this compound is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. Given its aromatic amine and phenolic functionalities, as well as the presence of fluoro and methoxy (B1213986) groups, a combination of polarity-based and ion-exchange mechanisms can be exploited for its extraction and cleanup. The principal strategies applicable include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Solid-Phase Extraction (SPE) is a highly versatile technique for the selective isolation and preconcentration of analytes from liquid samples. For this compound, which possesses both polar and non-polar characteristics, various SPE sorbents can be considered.

Reversed-Phase SPE: Sorbents such as C18 or polymeric materials can effectively retain the moderately non-polar this compound from aqueous matrices like environmental water samples. The retention is based on hydrophobic interactions between the analyte and the stationary phase. The pH of the sample can be adjusted to suppress the ionization of the phenolic or amino group, thereby enhancing retention. For instance, adjusting the pH to a value between the pKa of the amino group and the phenolic group would render the molecule neutral, maximizing its interaction with the reversed-phase sorbent. Elution is typically achieved using a small volume of an organic solvent like methanol or acetonitrile.

Ion-Exchange SPE: The amphoteric nature of this compound, with its basic amino group and acidic phenolic group, makes ion-exchange SPE a powerful tool for selective extraction.

Cation-Exchange SPE: At a pH below the pKa of the amino group, the molecule will be positively charged and can be retained on a strong or weak cation exchange sorbent.

Anion-Exchange SPE: Conversely, at a pH above the pKa of the phenolic group, the molecule will be negatively charged and can be captured by a strong or weak anion exchange sorbent. This dual functionality allows for highly selective extraction protocols that can effectively remove neutral and oppositely charged interferences. Studies on other amino acids have demonstrated the effectiveness of strong cation exchange (SCX) cartridges for their isolation from aqueous samples, with recoveries often exceeding 75%. nih.gov

Mixed-Mode SPE: Sorbents that combine both reversed-phase and ion-exchange functionalities offer enhanced selectivity. A mixed-mode cation-exchange sorbent, for example, could retain the analyte through both hydrophobic and electrostatic interactions, allowing for a more rigorous washing step to remove a wider range of interferences.

Research on the extraction of similar compounds, such as nitrophenols from water samples, has shown high recoveries (90–112%) using polymeric SPE cartridges. chromatographyonline.com These findings suggest that a well-optimized SPE method would be highly effective for the preconcentration of this compound from complex aqueous environments.

Table 1: Potential SPE Strategies for this compound

| SPE Mode | Sorbent Example | Sample pH Condition | Elution Solvent | Potential Interferences Removed |

|---|---|---|---|---|

| Reversed-Phase | C18, Polymeric | Neutral or slightly acidic | Methanol, Acetonitrile | Highly polar compounds |

| Cation-Exchange | SCX | Acidic (pH < pKa of NH2) | Basic Methanol | Neutral and acidic compounds |

| Anion-Exchange | SAX | Basic (pH > pKa of OH) | Acidic Methanol | Neutral and basic compounds |

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of LLE for this compound is highly dependent on the choice of the extraction solvent and the pH of the aqueous sample.

To extract this compound into an organic solvent, the pH of the aqueous sample should be adjusted to a value that ensures the molecule is in its neutral, un-ionized form. This would maximize its solubility in a non-polar or moderately polar organic solvent. Solvents such as ethyl acetate, dichloromethane, or a mixture of hexane (B92381) and isopropanol (B130326) could be suitable candidates.

Conversely, by manipulating the pH, it is possible to back-extract the analyte from the organic phase into a fresh aqueous phase. For example, after extracting the neutral compound into an organic solvent, it can be selectively transferred to an acidic aqueous solution (which would protonate the amino group) or a basic aqueous solution (which would deprotonate the phenolic group). This property allows for effective cleanup by removing neutral lipophilic interferences. The use of ionic liquids as the extraction solvent is an emerging area that has shown high efficiency for the extraction of phenolic compounds from water. nih.govresearchgate.netscielo.br

Table 2: LLE Solvent and pH Considerations for this compound

| Extraction Step | Aqueous Phase pH | Organic Solvent | Target Analyte Location |

|---|---|---|---|

| Extraction from Aqueous | Neutral | Ethyl Acetate | Organic Phase |

| Back-extraction (Cleanup) | Acidic (e.g., pH 2) | Fresh Ethyl Acetate | Aqueous Phase |

The QuEChERS method is a streamlined approach to sample preparation that combines extraction and cleanup into a few simple steps. quechers.euyoutube.com Originally developed for the analysis of pesticides in fruits and vegetables, its application has expanded to a wide range of analytes and matrices, including aromatic amines in food products. nih.gov

A typical QuEChERS procedure for a solid or semi-solid matrix involves initial extraction with acetonitrile, followed by the addition of salts (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation and drive the analyte into the organic layer. For cleanup, a technique called dispersive solid-phase extraction (dSPE) is employed, where a small amount of sorbent is added to the extract to remove interfering matrix components.

For the analysis of this compound in a complex matrix such as a food or biological tissue sample, a modified QuEChERS approach could be highly effective. The choice of dSPE sorbent is critical for removing specific interferences. For example:

Primary Secondary Amine (PSA): Effective at removing organic acids, fatty acids, and some sugars.

C18: Useful for removing non-polar interferences such as fats and oils.

Graphitized Carbon Black (GCB): Efficient at removing pigments like chlorophyll (B73375) and carotenoids, but may also retain planar analytes like this compound. Its use would need to be carefully evaluated.

Recent advancements in QuEChERS methodology include the use of novel sorbents like magnetic multi-walled carbon nanotubes for the cleanup of heterocyclic aromatic amines in meat samples, demonstrating excellent recoveries and precision. nih.gov

Table 3: Potential QuEChERS Protocol for this compound in a Food Matrix

| Step | Procedure | Rationale |

|---|---|---|

| 1. Extraction | Homogenize sample with water and acetonitrile. | Extraction of the analyte into the organic solvent. |

| 2. Salting Out | Add magnesium sulfate and sodium chloride, then centrifuge. | Induce phase separation and partition the analyte into the acetonitrile layer. |

| 3. dSPE Cleanup | Transfer an aliquot of the acetonitrile extract to a tube containing PSA and C18 sorbents. Vortex and centrifuge. | Removal of fatty acids and non-polar interferences. |

The successful application of these advanced sample preparation strategies, followed by sensitive analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), is essential for the reliable determination of this compound in challenging matrices.

Future Research Directions and Potential Applications in Academic Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

Currently, specific, high-yield, and environmentally benign synthetic methods for 2-Amino-4-fluoro-5-methoxyphenol are not well-established in prominent research. Future work could focus on developing "green" synthetic strategies. This could involve exploring biocatalytic methods, utilizing enzymes to carry out specific steps in the synthesis, or employing flow chemistry to improve reaction efficiency and minimize waste. Research into novel catalysts that can facilitate the regioselective amination and fluorination of methoxyphenol precursors would be a significant contribution. The development of a synthetic route that avoids harsh reagents and minimizes purification steps would be a key objective for sustainable production.

Exploration of Advanced Computational Models for Predicting Compound Behavior

The electronic properties of this compound, influenced by the interplay of the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing fluorine atom, make it an interesting candidate for computational modeling. Future research could employ Density Functional Theory (DFT) and other quantum chemical methods to predict its reactivity, spectroscopic properties (such as NMR and UV-Vis spectra), and potential intermolecular interactions. Such models could guide synthetic efforts and predict the compound's behavior in various chemical environments, accelerating the discovery of its potential applications.

Design and Synthesis of Functional Materials Incorporating this compound Moieties

The unique combination of functional groups in this compound makes it a promising building block for novel functional materials. The amino and hydroxyl groups can be readily derivatized to incorporate this moiety into polymer backbones or as pendant groups. The fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. Future research could explore the synthesis of:

Fluorinated Polymers: Incorporation into polymers could lead to materials with low surface energy, useful for creating hydrophobic or oleophobic coatings.

Redox-Active Polymers: The aminophenol group can be electrochemically active, suggesting potential applications in sensors or as charge-transporting materials in electronic devices.

Metal-Organic Frameworks (MOFs): The compound could act as a ligand for the construction of MOFs with tailored pore sizes and functionalities for gas storage or catalysis.

Investigative Research into New Biological Targets and Mechanisms at the Molecular Level

While no specific biological activity has been reported for this compound, its structural similarity to other biologically active aminophenols warrants investigation. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Future research could involve screening this compound against a variety of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. Understanding how the specific substitution pattern of this molecule influences its interaction with biological macromolecules at a molecular level would be a key area of study.

Contribution to Environmental Remediation Technologies and Analytical Advancements

The phenolic and amino functionalities of this compound suggest its potential utility in environmental applications. These groups can chelate metal ions, indicating a possible role in the removal of heavy metals from contaminated water. Furthermore, the compound could be investigated as a precursor for novel adsorbents or as a reagent in analytical methods. For instance, its electrochemical properties might be exploited for the development of sensitive and selective sensors for environmental pollutants. Research in this area would contribute to the development of new tools and technologies for environmental monitoring and remediation.

Q & A

Q. What are the optimal synthetic routes for 2-amino-4-fluoro-5-methoxyphenol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is typically synthesized via multi-step halogenation and amination reactions. Key steps include:

- Fluorination : Electrophilic aromatic substitution using HF or Selectfluor® under controlled pH (pH 6–7) to minimize side reactions .

- Methoxy Group Introduction : Alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) at 60–80°C .

- Amination : Reduction of nitro intermediates (e.g., using H₂/Pd-C or NaBH₄) under inert atmospheres to prevent oxidation .

Yield optimization requires monitoring reaction kinetics via HPLC (C18 column, acetonitrile/water mobile phase) to identify bottlenecks .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹H NMR : The amino proton appears as a singlet at δ 4.8–5.2 ppm, while the methoxy group shows a singlet at δ 3.7–3.9 ppm. Fluorine substituents induce splitting patterns in aromatic protons (e.g., doublets at δ 6.8–7.2 ppm) .

- IR : A strong N–H stretch at 3350–3450 cm⁻¹ and C–F vibrations at 1200–1250 cm⁻¹ are diagnostic .

Compare with reference spectra of analogs like 2-amino-4-chloro-5-methoxyphenol to confirm regiochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin/eye irritation .

- Store in amber glass vials at 2–8°C under nitrogen to prevent degradation .

- Spill management: Neutralize with activated carbon and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

- Methodological Answer :

- Data Collection : Use SHELXL for small-molecule refinement. High-resolution data (≤ 0.8 Å) is critical for locating fluorine atoms, which have low electron density .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder, particularly in the methoxy group .

Example: A 2022 study resolved steric clashes in a fluorinated analog by refining anisotropic displacement parameters for fluorine .

Q. What mechanistic insights explain contradictory reactivity trends in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Competitive Effects : The amino group activates the ring (ortho/para-directing), while fluorine deactivates it. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitration at the 3-position, contrasting with aqueous conditions favoring sulfonation at the 6-position .

Q. How can computational methods (MD, QSAR) predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GROMACS) to assess stability of hydrogen bonds between the amino group and kinase active sites .

- QSAR Models : Use Hammett constants (σ) for substituents (fluoro: σₚ = +0.06, methoxy: σₚ = −0.12) to correlate electronic effects with antibacterial IC₅₀ values .

Analytical Methodologies Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.